molecular formula C37H74N2OS B14717315 N-(Octadecylthiocarbamoyl)octadecanamide CAS No. 6951-61-7

N-(Octadecylthiocarbamoyl)octadecanamide

Cat. No.: B14717315
CAS No.: 6951-61-7
M. Wt: 595.1 g/mol
InChI Key: PGWPWYPKOWCDSC-UHFFFAOYSA-N
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Description

N-(Octadecylthiocarbamoyl)octadecanamide is a long-chain fatty amide with the molecular formula C37H74N2OS. This compound is known for its unique structural properties, which include a thiocarbamoyl group attached to an octadecanamide backbone. It is primarily used in various industrial and scientific applications due to its amphiphilic nature, making it suitable for forming vesicles and other self-assembled structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Octadecylthiocarbamoyl)octadecanamide typically involves the reaction of octadecylamine with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with thiocarbamoyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Octadecylthiocarbamoyl)octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Octadecylthiocarbamoyl)octadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Octadecylthiocarbamoyl)octadecanamide involves its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their properties and affecting membrane-associated processes. It can also form complexes with proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Octadecylthiocarbamoyl)octadecanamide is unique due to its thiocarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .

Properties

CAS No.

6951-61-7

Molecular Formula

C37H74N2OS

Molecular Weight

595.1 g/mol

IUPAC Name

N-(octadecylcarbamothioyl)octadecanamide

InChI

InChI=1S/C37H74N2OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(41)39-36(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H2,38,39,40,41)

InChI Key

PGWPWYPKOWCDSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=S)NC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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